molecular formula C28H40O3 B14515009 (2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone CAS No. 63220-42-8

(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone

Cat. No.: B14515009
CAS No.: 63220-42-8
M. Wt: 424.6 g/mol
InChI Key: IORQTKJDOQJVID-UHFFFAOYSA-N
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Description

(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone is an organic compound with a complex structure that includes both hydroxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 2-hydroxy-4-pentadecylphenol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl rings can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
  • (2-Hydroxy-4-methoxyphenyl)(4-hydroxyphenyl)methanone
  • (2-Hydroxy-4-pentadecylphenyl)(4-methoxyphenyl)methanone

Uniqueness

(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone is unique due to the presence of a long pentadecyl chain, which imparts distinct hydrophobic properties. This feature can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for various applications.

Properties

CAS No.

63220-42-8

Molecular Formula

C28H40O3

Molecular Weight

424.6 g/mol

IUPAC Name

(2-hydroxy-4-pentadecylphenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C28H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-16-21-26(27(30)22-23)28(31)24-17-19-25(29)20-18-24/h16-22,29-30H,2-15H2,1H3

InChI Key

IORQTKJDOQJVID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)O)O

Origin of Product

United States

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